An In-depth Technical Guide on 7-chloro-3H,4H-thieno[3,4-d]pyrimidin-4-one for Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on 7-chloro-3H,4H-thieno[3,4-d]pyrimidin-4-one for Researchers, Scientists, and Drug Development Professionals
Core Molecular Attributes
Molecular Structure and Identity
7-chloro-3H,4H-thieno[3,4-d]pyrimidin-4-one is a bicyclic molecule featuring a thiophene ring fused with a pyrimidine ring. The presence of a chlorine atom at the 7-position and a carbonyl group at the 4-position are defining features that dictate its chemical behavior and biological relevance.
Caption: Molecular structure of 7-chloro-3H,4H-thieno[3,4-d]pyrimidin-4-one.
Physicochemical Data
Understanding the physicochemical properties of 7-chloro-3H,4H-thieno[3,4-d]pyrimidin-4-one is critical for its application in drug design and development. These parameters influence its solubility, membrane permeability, and metabolic stability.
| Property | Value | Reference |
| Molecular Formula | C₆H₃ClN₂OS | [1] |
| Molecular Weight | 185.965 g/mol | [1] |
| Monoisotopic Mass | 185.96545 Da | [1] |
| Predicted XlogP | 1.3 | [1] |
| SMILES | C1=C2C(=C(S1)Cl)N=CNC2=O | [1] |
| InChIKey | UHDYMZZBGLUPME-UHFFFAOYSA-N | [1] |
Synthesis and Reactivity: A Chemist's Perspective
The thieno[3,4-d]pyrimidine scaffold is a "privileged structure" in medicinal chemistry, meaning it can bind to multiple biological targets with high affinity.[2] The synthesis of 7-chloro-3H,4H-thieno[3,4-d]pyrimidin-4-one is a key step in accessing a diverse range of derivatives.
Synthetic Workflow Overview
The general strategy for synthesizing the target molecule involves a cyclization reaction to form the core thienopyrimidinone structure, followed by a chlorination step.
Caption: General synthetic pathway for 7-chloro-3H,4H-thieno[3,4-d]pyrimidin-4-one derivatives.
Detailed Experimental Protocol
The following protocol outlines a representative synthesis. It is crucial to note that optimization of reaction conditions may be necessary depending on the specific substrate and scale.
Step 1: Cyclization
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Rationale: This step constructs the fused pyrimidinone ring system. The reaction of an aminothiophene ester with a source of the pyrimidine ring, such as urea, is a common and effective method.
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Procedure:
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Methyl 3-aminothiophene-2-carboxylate and urea are heated together, often in the presence of a high-boiling solvent or neat.
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The reaction progress is monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
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Upon completion, the reaction mixture is cooled, and the solid product is isolated by filtration.
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The crude product is washed with an appropriate solvent to remove impurities.
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Step 2: Chlorination
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Rationale: The introduction of the chlorine atom at the 7-position is a key functionalization step. This is typically achieved using a chlorinating agent like phosphorus oxychloride (POCl₃), which converts the hydroxyl group of the pyrimidinone tautomer into a chloro group.
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Procedure:
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The thieno[3,2-d]pyrimidin-4-one intermediate is treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃).[3]
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The reaction is typically heated to drive it to completion.
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After the reaction is complete, the excess chlorinating agent is carefully quenched, often by pouring the reaction mixture onto ice.
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The precipitated product is collected by filtration, washed with water, and dried.
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Applications in Drug Discovery and Development
The thieno[2,3-d]pyrimidine core is found in numerous compounds with a wide range of biological activities, including anticancer and anti-inflammatory properties.[4][5] The 7-chloro substituent serves as a versatile handle for introducing various functional groups through nucleophilic substitution reactions, enabling the generation of extensive compound libraries for structure-activity relationship (SAR) studies.[6]
Kinase Inhibition
Many thienopyrimidine derivatives have been investigated as kinase inhibitors.[7] For instance, they have shown potent inhibitory activity against ROCK kinases, which are implicated in cancer.[8]
Anticancer Activity
Derivatives of thieno[2,3-d]pyrimidin-4-one have demonstrated significant cytotoxic effects against various cancer cell lines.[4][5] Some compounds have been shown to induce apoptosis and cell cycle arrest in cancer cells.[5]
Photosensitizers in Photodynamic Therapy
The thieno[3,4-d]pyrimidin-4(3H)-thione derivative has been shown to be an effective photosensitizer, capable of generating singlet oxygen, which can be utilized in photodynamic therapy for cancer.[9]
Conclusion
7-chloro-3H,4H-thieno[3,4-d]pyrimidin-4-one is a molecule of significant interest to the drug discovery community. Its robust synthesis and the versatility of its chemical transformations make it an invaluable scaffold for the development of novel therapeutic agents targeting a range of diseases. A thorough understanding of its chemical properties and reactivity is paramount for fully exploiting its potential in medicinal chemistry.
References
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PubMed. (2009, November 12). Discovery of 3H-benzo[4][9]thieno[3,2-d]pyrimidin-4-ones as potent, highly selective, and orally bioavailable inhibitors of the human protooncogene proviral insertion site in moloney murine leukemia virus (PIM) kinases.
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